Cas no 85684-64-6 (1-(bromomethyl)-2-(difluoromethoxy)benzene)

1-(Bromomethyl)-2-(difluoromethoxy)benzene is a versatile aromatic compound featuring both a bromomethyl and a difluoromethoxy functional group. The bromomethyl moiety provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions. The difluoromethoxy group enhances the compound's stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical applications. Its well-defined structure and high purity make it suitable for precise synthetic routes. This compound is particularly useful in the development of fluorinated derivatives, where the introduction of fluorine atoms can modulate biological activity and metabolic stability.
1-(bromomethyl)-2-(difluoromethoxy)benzene structure
85684-64-6 structure
Product name:1-(bromomethyl)-2-(difluoromethoxy)benzene
CAS No:85684-64-6
MF:C8H7BrF2O
Molecular Weight:237.041388750076
MDL:MFCD00190103
CID:60907
PubChem ID:2736998

1-(bromomethyl)-2-(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 1-(Bromomethyl)-2-(difluoromethoxy)benzene
    • alpha-Bromo-2-difluoromethoxytoluene
    • 2-(Difluoromethoxy)benzyl bromide
    • o-difluoromethoxybenzylbromide
    • Benzene, 1-(bromomethyl)-2-(difluoromethoxy)-
    • [2-(bromomethyl)phenoxy]difluoromethane
    • KSC497Q8N
    • 2-difluoromethoxybenzyl bromide
    • 2-(difluoromethoxy)benzylbromide
    • JSYYKHKAGPBIHF-UHFFFAOYSA-N
    • 2-(Difluoromethoxy)-benzyl bromide
    • CL8702
    • SBB098715
    • KM2343
    • 2-DIFLUORO
    • 1-(Bromomethyl)-2-(difluoromethoxy)benzene (ACI)
    • 1-Bromomethyl-2-difluoromethoxybenzene
    • α-Bromo-o-(difluoromethoxy)toluene
    • a-Bromo-o-(difluoromethoxy)toluene
    • 85684-64-6
    • PS-9972
    • AKOS005207097
    • MFCD00190103
    • 1-(bromomethyl)-2-(difluoromethoxy)benzene, 2-(bromomethyl)phenyl difluoromethyl ether
    • CS-0030473
    • EN300-80433
    • DTXSID90371756
    • DB-019503
    • 2-DIFLUOROMETHOXYBENZYLBROMIDE
    • SCHEMBL584655
    • 1-(bromomethyl)-2-(difluoromethoxy)benzene
    • MDL: MFCD00190103
    • インチ: 1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
    • InChIKey: JSYYKHKAGPBIHF-UHFFFAOYSA-N
    • SMILES: FC(OC1C(CBr)=CC=CC=1)F

計算された属性

  • 精确分子量: 235.96500
  • 同位素质量: 235.965
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • XLogP3: 3.5

じっけんとくせい

  • Color/Form: 透明无色至淡黄色 液体
  • 密度みつど: 1,555 g/cm3
  • Boiling Point: 222°C
  • フラッシュポイント: 108°C
  • Refractive Index: 1.518
  • すいようせい: Immiscible with water.
  • PSA: 9.23000
  • LogP: 3.18290
  • 敏感性: Lachrymatory

1-(bromomethyl)-2-(difluoromethoxy)benzene Security Information

1-(bromomethyl)-2-(difluoromethoxy)benzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-(bromomethyl)-2-(difluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Oakwood
007861-1g
2-(Difluoromethoxy)benzyl bromide
85684-64-6 98%
1g
$20.00 2024-07-19
Enamine
EN300-80433-0.1g
1-(bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 95%
0.1g
$19.0 2023-02-12
Enamine
EN300-80433-10.0g
1-(bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 95%
10.0g
$92.0 2023-02-12
Ambeed
A694064-5g
1-(Bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 98%
5g
$40.0 2025-02-21
eNovation Chemicals LLC
D520326-100g
1-(BroMoMethyl)-2-(difluoroMethoxy)benzene
85684-64-6 97%
100g
$1305 2024-05-24
Enamine
EN300-80433-0.05g
1-(bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 95%
0.05g
$19.0 2023-02-12
Enamine
EN300-80433-2.5g
1-(bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 95%
2.5g
$35.0 2023-02-12
Fluorochem
007861-25g
2-(Difluoromethoxy)benzyl bromide
85684-64-6 97%
25g
£162.00 2022-03-01
Ambeed
A694064-1g
1-(Bromomethyl)-2-(difluoromethoxy)benzene
85684-64-6 98%
1g
$22.0 2025-02-21
eNovation Chemicals LLC
D520326-25g
1-(BroMoMethyl)-2-(difluoroMethoxy)benzene
85684-64-6 97%
25g
$515 2024-05-24

1-(bromomethyl)-2-(difluoromethoxy)benzene 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Difluoromethoxy derivatives of benzoic acid and benzaldehyde
Fialkov, Yu. A.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1983, 49(2), 187-9

1-(bromomethyl)-2-(difluoromethoxy)benzene Raw materials

1-(bromomethyl)-2-(difluoromethoxy)benzene Preparation Products

1-(bromomethyl)-2-(difluoromethoxy)benzene 関連文献

1-(bromomethyl)-2-(difluoromethoxy)benzeneに関する追加情報

1-(Bromomethyl)-2-(Difluoromethoxy)Benzene: A Comprehensive Overview

1-(Bromomethyl)-2-(Difluoromethoxy)Benzene, also known by its CAS registry number CAS No. 85684-64-6, is a synthetic organic compound with a unique structure that combines bromine, fluorine, and oxygen functionalities in a benzene ring system. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.

The molecular structure of 1-(bromomethyl)-2-(difluoromethoxy)benzene consists of a benzene ring substituted with two distinct groups: a bromomethyl group (-CH2Br) at the para position and a difluoromethoxy group (-OCHF2) at the ortho position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it versatile for various chemical transformations. The presence of electronegative atoms like bromine and fluorine contributes to the compound's reactivity and stability under different reaction conditions.

Recent studies have highlighted the importance of CAS No. 85684-64-6 in drug discovery processes. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

In addition to its pharmaceutical applications, 1-(bromomethyl)-2-(difluoromethoxy)benzene has found utility in agrochemical research. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. A notable advancement in this area was reported in a 2023 paper in Pest Management Science, where the compound was used to synthesize novel agrochemical agents with enhanced efficacy and reduced environmental impact.

The synthesis of CAS No. 85684-64-6 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and electrophilic fluorination. Recent optimizations in these processes have led to higher yields and improved selectivity, making the compound more accessible for large-scale production. For example, a 2023 study in Organic Process Research & Development introduced a novel catalytic system that significantly reduced reaction time while maintaining product purity.

Beyond its practical applications, the structural uniqueness of 1-(bromomethyl)-2-(difluoromethoxy)benzene has made it an attractive subject for fundamental research in chemistry. Investigations into its electronic properties have provided insights into the behavior of heteroatom-substituted aromatic systems under various conditions. A 2023 article in Chemical Communications reported on computational studies that elucidated the compound's electronic distribution and reactivity patterns, contributing to a deeper understanding of its chemical behavior.

In conclusion, 1-(bromomethyl)-2-(difluoromethoxy)benzene, or CAS No. 85684-64-6, stands as a pivotal compound in contemporary chemical research due to its diverse applications and intriguing molecular properties. As advancements continue to emerge across multiple disciplines, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.

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